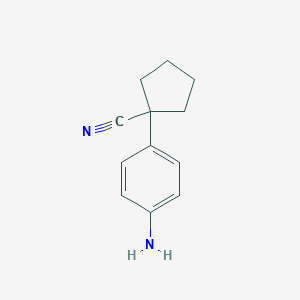

1-(4-Aminophenyl)cyclopentanecarbonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-aminophenyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-12(7-1-2-8-12)10-3-5-11(14)6-4-10/h3-6H,1-2,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBAIULVBOBDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354291 | |

| Record name | 1-(4-aminophenyl)cyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115279-73-7 | |

| Record name | 1-(4-aminophenyl)cyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Aminophenyl)cyclopentanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-Aminophenyl)cyclopentanecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXS46PF85Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 1-(4-Aminophenyl)cyclopentanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-(4-aminophenyl)cyclopentanecarbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the fundamental physicochemical properties, predicted and expected spectroscopic data, and detailed experimental protocols for the characterization of this molecule. The guide is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, analysis, and quality control of this compound and its derivatives.

Introduction

This compound, with the chemical formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol , is a significant building block in medicinal chemistry.[1][2] Its structure combines a p-substituted aniline ring with a cyclopentanecarbonitrile moiety, making it a versatile precursor for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. Accurate and thorough structure elucidation is paramount to ensure the identity, purity, and quality of this intermediate in drug development and manufacturing processes. This guide details the analytical methodologies employed for its complete structural characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various analytical and synthetic procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄N₂ | [1][2] |

| Molecular Weight | 186.25 g/mol | [1] |

| CAS Number | 115279-73-7 | [3] |

| Appearance | White to yellow solid powder | [4] |

| Predicted Boiling Point | 375.0 ± 35.0 °C at 760 mmHg | [5] |

| Predicted Density | 1.11 ± 0.1 g/cm³ | [5] |

| Predicted Refractive Index | 1.584 | [5] |

| SMILES | C1CCC(C1)(C#N)c2ccc(cc2)N | [1] |

| InChI | InChI=1S/C12H14N2/c13-9-12(7-1-2-8-12)10-3-5-11(14)6-4-10/h3-6H,1-2,7-8,14H2 | [2] |

Spectroscopic Analysis and Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the cyclopentane ring. The expected chemical shifts are summarized in Table 2.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Doublet | 2H | Ar-H (ortho to -C(CN)R₂) |

| ~ 6.6 - 6.8 | Doublet | 2H | Ar-H (ortho to -NH₂) |

| ~ 3.7 | Broad Singlet | 2H | -NH₂ |

| ~ 2.0 - 2.2 | Multiplet | 4H | Cyclopentane -CH₂ |

| ~ 1.8 - 2.0 | Multiplet | 4H | Cyclopentane -CH₂ |

Note: These are predicted values based on known chemical shift ranges for similar structural motifs.

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The predicted chemical shifts are presented in Table 3.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 148 | Ar-C (C-NH₂) |

| ~ 128 - 132 | Ar-C (quaternary) |

| ~ 125 - 128 | Ar-CH (ortho to -C(CN)R₂) |

| ~ 120 - 125 | -C≡N |

| ~ 114 - 116 | Ar-CH (ortho to -NH₂) |

| ~ 45 - 50 | Quaternary Cyclopentane C |

| ~ 35 - 40 | Cyclopentane -CH₂ |

| ~ 23 - 28 | Cyclopentane -CH₂ |

Note: These are predicted values based on known chemical shift ranges for similar structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are listed in Table 4.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |

| ~ 3050 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 2240 - 2220 | Sharp, Medium | C≡N stretch (nitrile) |

| ~ 1620 - 1580 | Strong | Aromatic C=C stretch |

| ~ 1620 - 1560 | Strong | N-H bend (scissoring) |

| ~ 850 - 810 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. Predicted mass-to-charge ratios for various adducts are presented in Table 5.[6]

Table 5: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 187.12297 |

| [M+Na]⁺ | 209.10491 |

| [M-H]⁻ | 185.10841 |

| [M]⁺ | 186.11514 |

Experimental Protocols

To obtain the spectroscopic data for the structure elucidation of this compound, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 220 ppm

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan range: 4000 to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

-

Data Processing: Obtain a background spectrum of the KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Acquisition (Positive Ion Mode):

-

Ionization mode: ESI positive

-

Mass range: 50-500 m/z

-

Capillary voltage: 3.5 kV

-

Source temperature: 120 °C

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Determine the elemental composition from the high-resolution mass data.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the structure elucidation of this compound.

Caption: Workflow for the structure elucidation of this compound.

Caption: Chemical structure of this compound.

Conclusion

The structural elucidation of this compound is a critical step in its application as a pharmaceutical intermediate. This guide has detailed the integrated use of NMR, IR, and Mass Spectrometry to confirm its molecular structure. By following the provided experimental protocols and interpreting the resulting data in the context of the expected values, researchers can confidently verify the identity and purity of this compound, ensuring the quality and reliability of downstream synthetic processes and the final active pharmaceutical ingredients.

References

physicochemical properties of 1-(4-Aminophenyl)cyclopentanecarbonitrile

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Aminophenyl)cyclopentanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key chemical intermediate, notably utilized in the synthesis of Apatinib, a small-molecule anti-angiogenesis targeted drug.[1] A thorough understanding of its physicochemical properties is fundamental for its effective handling, application in synthetic chemistry, and for ensuring safety and stability during storage and use. This document provides a comprehensive overview of the known physicochemical data for this compound, details relevant experimental methodologies, and presents logical workflows pertinent to its synthesis and analysis.

Physicochemical Data

The following table summarizes the key . It is important to note that many of the available data points are predicted values derived from computational models.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂ | [2][3][4][5][6][7][8] |

| Molecular Weight | 186.25 g/mol | [2][4][5][7] |

| Appearance | Yellow to brown solid | [2] |

| Boiling Point | 375.0 ± 35.0 °C (Predicted) | [2][3][4] |

| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [2][3] |

| pKa | 5.05 ± 0.10 (Predicted) | [2] |

| Flash Point | 180.6 °C | [3][9] |

| XLogP3 | 2.3 | [3][6] |

| Polar Surface Area (PSA) | 49.8 Ų | [3] |

| Refractive Index | 1.584 (Predicted) | [3] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [2] |

Experimental Protocols & Methodologies

While specific experimental reports detailing the determination of each property for this exact compound are not publicly available, the following sections describe standard, detailed methodologies that would be employed.

Determination of Melting Point

The melting point of a solid organic compound is a critical indicator of purity.

Methodology:

-

Apparatus: A digital melting point apparatus (e.g., Vernier Melt Station or similar) is used.[10]

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. A sharp melting range (e.g., < 2 °C) is indicative of a high-purity substance.

Determination of Boiling Point

As the compound is a solid at room temperature, its boiling point is high and typically determined under reduced pressure to prevent decomposition. The reported value is a prediction at standard pressure.

Methodology (Simple Distillation):

-

Apparatus: A simple distillation setup is assembled, consisting of a round-bottom flask, a condenser, a thermometer placed appropriately to measure the vapor temperature, and a receiving flask.[10]

-

Procedure: A sample of this compound is placed in the round-bottom flask with boiling chips. The liquid is heated, and the temperature of its vapor is measured by the thermometer.[10] The temperature will rise and then stabilize at the liquid's boiling point as the vapor condenses and is collected.[10] For high-boiling-point solids, this would be performed under vacuum.

-

Note: This experimental procedure is more suited for liquids. For a high-melting solid, specialized equipment for vacuum distillation of solids would be necessary.

Determination of Solubility

Solubility is determined by observing the extent to which a solute dissolves in a solvent. While quantitative data is unavailable, a qualitative assessment is standard.

Methodology:

-

Procedure: A small, measured amount (e.g., 10 mg) of this compound is added to a test tube containing a measured volume (e.g., 1 mL) of a solvent (e.g., water, ethanol, dichloromethane, acetone).

-

Observation: The mixture is agitated at a constant temperature. The substance is classified as "soluble" if it dissolves completely, "partially soluble" if some solid remains, and "insoluble" if it does not appear to dissolve at all.

-

Expectation: Based on its structure (a nonpolar phenyl and cyclopentyl group with polar amine and nitrile groups), the compound is expected to have low solubility in water but should be soluble in common organic solvents.[11]

Computational Prediction of pKa and LogP

The acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) are crucial for predicting the behavior of a compound in biological systems.

Methodology:

-

Software: These values are typically estimated using Quantitative Structure-Property Relationship (QSPR) models. Software packages like ACD/Labs Percepta, ChemAxon, or Schrödinger's Maestro employ algorithms that analyze the molecule's structure.

-

pKa Prediction: The software identifies acidic and basic functional groups (in this case, the aminophenyl group) and predicts the pKa based on the electronic effects of the surrounding molecular structure.

-

LogP Prediction: The octanol-water partition coefficient (Kow or P) is calculated by summing the contributions of individual atoms and fragments of the molecule. LogP is the logarithm of this value and indicates the compound's hydrophobicity.[12]

Visualizations: Workflows and Pathways

Synthesis Workflow

This compound is synthesized via a multi-step process, which can be generalized from patent literature. The following diagram illustrates a typical synthetic workflow.

Caption: Generalized synthetic workflow for this compound.

Relevance to Drug Action: Inhibition of VEGFR-2 Signaling

As an intermediate for Apatinib, a VEGFR-2 inhibitor, the compound is integral to the production of a drug that targets a key cancer signaling pathway. The diagram below illustrates the simplified signaling cascade that Apatinib (and thus its precursors are relevant to) inhibits.

Caption: Simplified VEGFR-2 signaling pathway inhibited by Apatinib.

References

- 1. US11673857B2 - Preparation method of this compound - Google Patents [patents.google.com]

- 2. This compound CAS#: 115279-73-7 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. CAS 115279-73-7 | this compound - Synblock [synblock.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. PubChemLite - this compound (C12H14N2) [pubchemlite.lcsb.uni.lu]

- 7. cdn.usbio.net [cdn.usbio.net]

- 8. This compound – Biotuva Life Sciences [biotuva.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nbinno.com [nbinno.com]

- 12. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

1-(4-Aminophenyl)cyclopentanecarbonitrile CAS 115279-73-7 properties

An In-depth Technical Guide to 1-(4-Aminophenyl)cyclopentanecarbonitrile (CAS 115279-73-7)

This document provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, safety, and applications.

Physicochemical Properties

This compound is an organic compound featuring a cyclopentane ring substituted with both a carbonitrile and an aminophenyl group.[1] These functional groups, particularly the amino and nitrile moieties, give the molecule moderate polarity and the ability to participate in hydrogen bonding.[1] Its structural features make it a compound of interest in medicinal chemistry.[1]

The quantitative physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 115279-73-7 | [2][3][4][5][6] |

| Molecular Formula | C₁₂H₁₄N₂ | [1][2][3][5][6][7] |

| Molecular Weight | 186.26 g/mol (also reported as 186.25, 186.253, 186.258) | [1][2][3][5][6][7] |

| Physical Form | Solid | [2] |

| Boiling Point (Predicted) | 375.0 ± 35.0 °C at 760 mmHg | [3][5] |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [3] |

| Flash Point | 180.6 °C | [3] |

| Refractive Index | 1.584 | [3] |

| Polar Surface Area (PSA) | 49.8 Ų | [3] |

| XLogP3 | 2.3 | [3] |

| InChI | 1S/C12H14N2/c13-9-12(7-1-2-8-12)10-3-5-11(14)6-4-10/h3-6H,1-2,7-8,14H2 | [1][2] |

| InChIKey | GIBAIULVBOBDED-UHFFFAOYSA-N | [2][3] |

| SMILES | N#CC1(CCCC1)c1ccc(N)cc1 | [1][7][8] |

Synthesis and Experimental Protocols

The synthesis of this compound is commonly achieved through a two-step process starting from a nitrophenyl precursor.[9] This avoids hazardous nitration processes by using p-nitrochlorobenzene as a starting material.[10] The general route involves the formation of 1-(4-nitrophenyl)cyclopentanecarbonitrile followed by the reduction of the nitro group to an amine.[9][10]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Kilogram-Scale Synthesis via Nitro Reduction

This protocol details the reduction of the nitro intermediate to the final amine product.[4]

-

Reaction Setup : To a 50 L single-deck glass reactor under a nitrogen atmosphere, add 1-(4-nitrophenyl)cyclopentanecarbonitrile (3 kg, 6.3 mol), FeO(OH)/C catalyst (460 g, 0.63 mol, 0.1 equiv), and ethanol (20 L).[4]

-

Addition of Reducing Agent : Add 80% hydrazine hydrate (N₂H₄·H₂O) (800 g, 12.6 mol, 2 equiv) to the reactor.[4]

-

Reaction Conditions : Heat the reaction mixture to 75 °C and maintain stirring at this temperature for approximately 5 hours.[4]

-

Work-up and Isolation : After the reaction is complete (monitored by a suitable method like HPLC), filter off the FeO(OH)/C catalyst.[4]

-

Purification : Wash the filtered catalyst with dichloromethane (5 L).[4]

-

Final Product : Remove the solvents from the combined filtrate in vacuo and dry the resulting product overnight in a vacuum drying oven to yield this compound as an off-white powder.[4] The reported yield for this process is 92.5% with a purity of >99.5% by HPLC.[4]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of Apatinib.[4] Apatinib is an orally administered, small-molecule tyrosine kinase inhibitor that selectively targets Vascular Endothelial Growth Factor Receptor-2 (VEGFR2).[4] By inhibiting VEGFR2, Apatinib blocks VEGF-mediated endothelial cell migration and proliferation, thereby preventing the formation of new blood vessels that tumors need to grow.[4]

Caption: Role of the compound as an intermediate for Apatinib and its mechanism.

Safety and Handling

Comprehensive safety protocols must be followed when handling this compound. The available data indicates several potential hazards.

Hazard Identification

The compound is suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[11]

| Hazard Information | GHS Codes and Statements |

| Signal Word | Warning [2][5][11] |

| Hazard Statements | H341 : Suspected of causing genetic defects.[11] H411 : Toxic to aquatic life with long lasting effects.[11] H302+H312+H332 : Harmful if swallowed, in contact with skin or if inhaled.[2][5] H315 : Causes skin irritation.[2][5] H319 : Causes serious eye irritation.[2][5] H335 : May cause respiratory irritation.[2][5] |

| Precautionary Statements | P203 : Obtain, read and follow all safety instructions before use.[3][11] P273 : Avoid release to the environment.[3][11] P280 : Wear protective gloves/protective clothing/eye protection/face protection.[3][11] P318 : IF exposed or concerned, get medical advice.[3][11] P391 : Collect spillage.[3][11] P405 : Store locked up.[3][11] P501 : Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3][11] |

Handling and Storage

-

Handling : Handle in a well-ventilated place.[3][11] Wear suitable protective clothing, including impervious, flame-resistant clothing and gloves that satisfy EU Directive 89/686/EEC and EN 374 standards.[11] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[3][11] Use non-sparking tools to prevent fire from electrostatic discharge.[3][11]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][11] Keep in the dark and under an inert atmosphere at room temperature.[2][8] Store away from incompatible materials and foodstuff containers.[3][11]

First Aid Measures

-

If Inhaled : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[11]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[11]

-

Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.[11]

-

If Swallowed : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[11]

Fire-Fighting and Spill Measures

-

Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[11]

-

Fire-Fighting Equipment : Wear a self-contained breathing apparatus if necessary.[11]

-

Spill Response : Prevent further leakage if safe to do so.[11] Evacuate personnel to a safe area. Remove all sources of ignition.[11] Collect spillage and dispose of it in suitable, closed containers according to local regulations.[11] Discharge into the environment must be avoided.[11]

References

- 1. CAS 115279-73-7: this compound [cymitquimica.com]

- 2. This compound | 115279-73-7 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 115279-73-7 [chemicalbook.com]

- 5. CAS 115279-73-7 | this compound - Synblock [synblock.com]

- 6. jigschemical.com [jigschemical.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 115279-73-7|this compound|BLD Pharm [bldpharm.com]

- 9. Cyclopentanecarbonitrile | 4254-02-8 | Benchchem [benchchem.com]

- 10. US11673857B2 - Preparation method of this compound - Google Patents [patents.google.com]

- 11. chemicalbook.com [chemicalbook.com]

In-Depth Technical Guide: Proposed Biological Activity Screening of 1-(4-Aminophenyl)cyclopentanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines a comprehensive, tiered strategy for the biological activity screening of 1-(4-aminophenyl)cyclopentanecarbonitrile. As a key intermediate in the synthesis of Apatinib (Rivoceranib), a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, a thorough understanding of its intrinsic biological and toxicological profile is imperative for both quality control and regulatory compliance. While no public data currently exists on the biological activity of this specific intermediate, this guide provides a robust framework for its evaluation. The proposed screening cascade is designed to assess its potential as a tyrosine kinase inhibitor, its effect on cell viability, and its general safety profile.

Introduction

This compound is a crucial building block in the chemical synthesis of Apatinib, a targeted therapy approved for various cancers. Apatinib functions by inhibiting VEGFR-2, a key mediator of angiogenesis, thereby restricting tumor growth. Given that synthetic intermediates can sometimes possess off-target biological activities or contribute to the toxicity profile of the final active pharmaceutical ingredient (API), a systematic biological evaluation is a critical component of drug development. This document details a proposed screening workflow, from initial target-based assays to broader safety assessments.

Proposed Screening Cascade

A hierarchical approach is recommended to efficiently screen this compound, beginning with its most probable, albeit unintentional, target and progressing to broader safety and toxicity assays.

Caption: Proposed hierarchical screening cascade for this compound.

Data Presentation: Hypothetical Screening Results

For the purpose of this guide, the following tables present a hypothetical data summary for the proposed screening cascade. In a real-world scenario, these tables would be populated with experimental data.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | Assay Type | Result (IC₅₀) |

| This compound | VEGFR-2 | Luminescence Kinase Assay | > 100 µM |

| Apatinib (Positive Control) | VEGFR-2 | Luminescence Kinase Assay | 1 nM |

Table 2: Cellular Assays

| Compound | Cell Line | Assay Type | Result (IC₅₀) |

| This compound | HUVEC | MTT Proliferation | > 100 µM |

| This compound | HepG2 | Cytotoxicity | > 100 µM |

| Doxorubicin (Positive Control) | HepG2 | Cytotoxicity | 0.5 µM |

Table 3: Preclinical Safety Assays

| Compound | Assay Type | Result (IC₅₀ or Mutagenicity) |

| This compound | hERG Patch Clamp | > 50 µM |

| This compound | Ames Test | Non-mutagenic |

| E-4031 (Positive Control) | hERG Patch Clamp | 10 nM |

| 2-Nitrofluorene (Positive Control) | Ames Test | Mutagenic |

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

-

Principle: A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction. Inhibition of VEGFR-2 results in less ADP production and a higher luminescence signal.

-

Methodology:

-

Reagent Preparation: Prepare a serial dilution of this compound in DMSO. Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and a suitable VEGFR-2 peptide substrate.

-

Kinase Reaction: In a 96-well plate, add the reaction buffer, recombinant human VEGFR-2 kinase domain, and the test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour.

-

Signal Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition relative to a vehicle control (DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Endothelial Cell Proliferation Assay (MTT Assay)

This cell-based assay assesses the compound's effect on the proliferation of endothelial cells, a key process in angiogenesis.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Methodology:

-

Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound in the presence of VEGF to stimulate proliferation. Incubate for 48-72 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization and Measurement: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-treated control and determine the IC₅₀ value.

-

hERG Channel Assay

This assay is a critical part of preclinical safety assessment to evaluate the risk of drug-induced cardiac arrhythmia.

-

Principle: The whole-cell patch-clamp technique is used to measure the ionic current flowing through the hERG potassium channels expressed in a stable cell line (e.g., HEK293). Compound-induced blockage of the channel is quantified.

-

Methodology:

-

Cell Preparation: Use HEK293 cells stably transfected with the hERG gene.

-

Electrophysiology: Establish a stable whole-cell recording. Apply a specific voltage-clamp protocol to elicit the hERG tail current, which is the primary measurement.

-

Compound Application: Record baseline hERG currents. Perfuse the cells with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration.

-

Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration compared to the baseline. Calculate the IC₅₀ value from the concentration-response curve.

-

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it). The test measures the ability of a compound to cause mutations that result in a "reversion" to a prototrophic state, allowing the bacteria to grow on a histidine-deficient medium.

-

Methodology:

-

Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to account for metabolites that may be mutagenic.

-

Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. Pour this mixture onto a minimal glucose agar plate (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

Relevant Signaling Pathway: VEGFR-2

Understanding the VEGFR-2 signaling pathway is crucial as it is the primary target of Apatinib. Inhibition of this pathway is the desired therapeutic outcome. This compound would be screened against this target to ensure it does not possess unintended activity.

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Conclusion

This technical guide provides a comprehensive framework for the biological characterization of this compound. Although it is a synthetic intermediate, its potential for biological activity and toxicity cannot be overlooked. The proposed screening cascade, incorporating target-based, cell-based, and safety assays, offers a systematic approach to generate a complete biological profile. The detailed protocols and data presentation formats provided herein are intended to guide researchers in the rigorous evaluation of this and other critical pharmaceutical intermediates.

In-Depth Technical Guide: Potential Mechanism of Action for 1-(4-Aminophenyl)cyclopentanecarbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the potential mechanism of action for derivatives of 1-(4-aminophenyl)cyclopentanecarbonitrile. This analysis is primarily based on the well-characterized derivative, Apatinib, a potent tyrosine kinase inhibitor for which this compound is a key synthetic intermediate. Apatinib serves as a critical exemplar for understanding the therapeutic potential of this class of compounds, particularly in the context of oncology.

The core structure of this compound provides a versatile scaffold for the development of targeted therapies. Apatinib, a prominent derivative, has demonstrated significant efficacy in clinical settings, primarily through its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This guide will delve into the molecular interactions, downstream signaling pathways, and cellular effects associated with this mechanism of action, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of VEGFR2 Signaling

The primary mechanism of action for Apatinib, and potentially other derivatives of this compound, is the targeted inhibition of VEGFR2, a key receptor tyrosine kinase.[1] By selectively binding to the ATP-binding site of the VEGFR2 kinase domain, these compounds can block the downstream signaling cascades that are crucial for angiogenesis—the formation of new blood vessels.[2] This anti-angiogenic activity is central to their anti-tumor effects, as it deprives tumors of the necessary blood supply for growth and metastasis.

Downstream Signaling Pathways

Inhibition of VEGFR2 by Apatinib has been shown to modulate several critical downstream signaling pathways:

-

PI3K/AKT Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Apatinib has been shown to suppress the phosphorylation of PI3K and AKT, leading to the induction of apoptosis in cancer cells.

-

RAF/MEK/ERK (MAPK) Pathway: This cascade is heavily involved in cell proliferation, differentiation, and survival. Apatinib treatment has been demonstrated to inhibit the phosphorylation of key components of this pathway, including MEK and ERK1/2, thereby arresting cell cycle progression and inhibiting tumor growth.[3]

-

PLCγ1-ERK1/2 Pathway: Autocrine VEGF signaling in some cancer cells promotes proliferation through this pathway, which can be effectively blocked by Apatinib.

Quantitative Data: Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of Apatinib against several key tyrosine kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Kinase Target | IC50 (nM) |

| VEGFR2 | 1[4][5][6] |

| c-Kit | 429[4][5][6] |

| c-Src | 530[4][5][6] |

| Ret | 13[4][5][6] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound derivatives like Apatinib.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using a luminescent or fluorescent signal.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Prepare a stock solution of the test compound (e.g., in DMSO).

-

Prepare a solution of the kinase (e.g., recombinant human VEGFR2) and its specific substrate (e.g., a synthetic peptide).

-

Prepare an ATP solution.

-

-

Assay Procedure:

-

Add the reaction buffer to the wells of a microplate.

-

Add the test compound at various concentrations.

-

Add the kinase and substrate solution to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction and measure the signal (e.g., luminescence using a plate reader).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability (MTT) Assay

This assay assesses the effect of a compound on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[7][8]

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., HUVECs, various cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).[9]

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10]

-

-

Solubilization and Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect and quantify the levels of specific proteins and their phosphorylation status in cell lysates.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies that recognize the target protein or its phosphorylated form.

Protocol:

-

Cell Lysis:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Gel Electrophoresis and Transfer:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., p-VEGFR2, total VEGFR2, p-AKT, total AKT, p-ERK, total ERK).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection:

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein phosphorylation.

-

Visualizations

Signaling Pathway of this compound Derivatives

Caption: Inhibition of VEGFR2 signaling cascade by this compound derivatives.

Experimental Workflow for Evaluating Derivatives

Caption: A streamlined workflow for the characterization of derivative compounds.

Conclusion

Derivatives of this compound, exemplified by Apatinib, represent a promising class of compounds with significant potential as targeted cancer therapeutics. Their primary mechanism of action involves the selective inhibition of VEGFR2, leading to the disruption of key signaling pathways that drive tumor angiogenesis and proliferation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for the continued research and development of novel derivatives based on this core scaffold. Further investigation into the structure-activity relationships of this chemical series may lead to the discovery of next-generation inhibitors with enhanced potency, selectivity, and clinical efficacy.

References

- 1. Apatinib inhibits VEGFR-2 and angiogenesis in an in vivo murine model of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apatinib inhibits the growth of small cell lung cancer via a mechanism mediated by VEGF, PI3K/Akt and Ki‐67/CD31 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apatinib affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchhub.com [researchhub.com]

- 9. Therapeutic Potential of Apatinib Against Colorectal Cancer by Inhibiting VEGFR2-Mediated Angiogenesis and β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Silico Modeling of 1-(4-Aminophenyl)cyclopentanecarbonitrile Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The landscape of modern drug discovery is increasingly shaped by computational approaches that accelerate the identification and optimization of novel therapeutic agents. This technical guide delves into the in silico modeling of 1-(4-aminophenyl)cyclopentanecarbonitrile analogs, a chemical scaffold of significant interest due to its association with potent tyrosine kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the computational strategies, relevant biological targets, experimental validation protocols, and the underlying signaling pathways.

The core structure, this compound, is a key intermediate in the synthesis of Apatinib, a selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor. Consequently, the in silico modeling of its analogs is primarily focused on targeting VEGFR-2, a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. By computationally exploring the structure-activity relationships (SAR) of these analogs, researchers can rationally design novel candidates with enhanced potency and selectivity.

Core Computational Approaches

The in silico evaluation of this compound analogs typically employs a multi-faceted approach combining several computational techniques:

-

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, in this case, the ATP-binding pocket of VEGFR-2. The strength of the interaction is estimated using a scoring function, which provides a numerical value (e.g., docking score or binding energy) to rank potential inhibitors.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of novel, untested analogs and for identifying key molecular features that contribute to their potency.

-

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. Pharmacophore models can be used to screen large virtual libraries for novel scaffolds.

-

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event and helping to assess the stability of the predicted interactions.

Target Spotlight: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in mediating the downstream effects of Vascular Endothelial Growth Factor (VEGF). The binding of VEGF to VEGFR-2 triggers a cascade of intracellular signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis. Dysregulation of the VEGF/VEGFR-2 signaling pathway is a key driver of tumor angiogenesis, making it a well-established target for cancer therapy.

VEGFR-2 Signaling Pathway

The activation of VEGFR-2 initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways regulate a wide array of cellular processes crucial for angiogenesis.

Quantitative Data from In Silico Studies of VEGFR-2 Inhibitors

Table 1: Molecular Docking and Binding Free Energy of Novel VEGFR-2 Inhibitors

| Compound ID | Docking Score (kcal/mol) | Binding Free Energy (MM/PBSA) (kcal/mol) | Reference |

| ZINC1162830 | -10.5 | -62.8 | [1] |

| ZINC33268577 | -10.2 | -60.5 | [1] |

| Tivozanib (Reference) | -9.8 | -63.3 | [1] |

| EANPDB 252 | -11.5 | - | [2] |

| NANPDB 4577 | -11.2 | - | [2] |

| NANPDB 4580 | -11.0 | - | [2] |

| Regorafenib (Reference) | -11.0 | - | [2] |

Table 2: QSAR Model Statistics for VEGFR-2 Inhibitors

| Model Type | R² | Q² | r² (test set) | Reference |

| CoMFA | 0.936 | 0.575 | 0.956 | [3] |

| CoMSIA/SE | 0.936 | 0.575 | 0.847 | [3] |

| MLR | 0.889 | 0.795 | 0.854 | |

| ANN | 0.998 | 0.989 | 0.992 |

Experimental Validation Protocols

In silico predictions must be validated through rigorous experimental testing. The following are detailed methodologies for key assays used to evaluate the efficacy of potential VEGFR-2 inhibitors.

VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compounds (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Protocol:

-

Prepare a reaction mixture containing kinase buffer, ATP, and the substrate.

-

Add the test compound or vehicle (DMSO) to the appropriate wells.

-

Initiate the kinase reaction by adding the VEGFR-2 enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based Angiogenesis Assay (Tube Formation Assay)

This assay assesses the effect of a compound on the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or other basement membrane extract

-

Test compounds

-

96-well plates

Protocol:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.

-

Harvest HUVECs and resuspend them in media containing various concentrations of the test compound or vehicle.

-

Seed the HUVECs onto the Matrigel-coated plate.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

-

Visualize and capture images of the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Silico to In Vitro Workflow

The process of identifying and validating novel this compound analogs as VEGFR-2 inhibitors follows a logical progression from computational modeling to experimental verification.

Conclusion

The in silico modeling of this compound analogs represents a promising avenue for the discovery of novel VEGFR-2 inhibitors with therapeutic potential in oncology. By leveraging a combination of computational techniques, researchers can efficiently screen and prioritize candidate molecules, thereby reducing the time and cost associated with traditional drug discovery pipelines. The integration of molecular docking, QSAR, and other computational methods, followed by rigorous experimental validation, provides a powerful framework for the rational design of next-generation anticancer agents. This guide provides a foundational understanding of the key principles and methodologies involved in this exciting area of research.

References

- 1. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unleashing Nature’s potential: a computational approach to discovering novel VEGFR-2 inhibitors from African natural compound using virtual screening, ADMET analysis, molecular dynamics, and MMPBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1-(4-Aminophenyl)cyclopentanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Solubility Data

As of the latest literature review, specific quantitative solubility data for 1-(4-aminophenyl)cyclopentanecarbonitrile across a range of solvents has not been published. Researchers are encouraged to determine this data empirically. The following table provides a structured template for recording experimental solubility data.

Table 1: Solubility Data Template for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Notes |

| e.g., Water | 25 | Shake-Flask with HPLC | |||

| e.g., PBS (pH 7.4) | 25 | Shake-Flask with HPLC | |||

| e.g., Ethanol | 25 | Shake-Flask with HPLC | |||

| e.g., Methanol | 25 | Shake-Flask with HPLC | |||

| e.g., DMSO | 25 | Shake-Flask with HPLC | |||

| e.g., Acetone | 25 | Shake-Flask with HPLC | |||

| e.g., Acetonitrile | 25 | Shake-Flask with HPLC |

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3] This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Principle

An excess amount of the solid compound is added to a specific solvent and agitated until the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated. The undissolved solid is then removed, and the concentration of the compound in the clear supernatant or filtrate is measured. This concentration represents the solubility of the compound in that solvent at that specific temperature.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, phosphate-buffered saline)

-

Vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control[1]

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, solubility filter plates)[2]

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, LC-MS)[2][3]

Detailed Shake-Flask Protocol

-

Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours.[2][3] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration in the solution is no longer increasing.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the solution using a syringe filter.[1][2] This step must be performed carefully to avoid disturbing the undissolved solid.

-

Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of this compound.[2] A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

Spectroscopic Data Analysis of 1-(4-Aminophenyl)cyclopentanecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Aminophenyl)cyclopentanecarbonitrile, a molecule of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 115279-73-7[1]

Spectroscopic Data Summary

The following tables summarize the predicted and reported spectroscopic data for this compound. It is important to note that while some experimental data is available, a complete, publicly accessible dataset for this specific molecule is limited. Therefore, some of the presented data is based on theoretical predictions and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data (Predicted, 400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 | d, J=8.4 Hz | 2H | Ar-H (ortho to -C(CN)C₄H₈) |

| 6.68 | d, J=8.4 Hz | 2H | Ar-H (ortho to -NH₂) |

| 3.80 | br s | 2H | -NH₂ |

| 2.20 - 2.10 | m | 4H | Cyclopentyl -CH₂ |

| 1.95 - 1.85 | m | 4H | Cyclopentyl -CH₂ |

Table 2: ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 145.8 | Ar-C (C-NH₂) |

| 128.5 | Ar-C (CH, ortho to -NH₂) |

| 125.5 | Ar-C (quaternary) |

| 123.0 | C≡N |

| 115.2 | Ar-C (CH, ortho to -C(CN)C₄H₈) |

| 48.0 | Quaternary Cyclopentyl C |

| 38.0 | Cyclopentyl CH₂ |

| 24.0 | Cyclopentyl CH₂ |

Note: The provided NMR data is based on predictions and may vary from experimental results. The Royal Society of Chemistry provides some NMR data, though specific peak assignments for this compound are not explicitly detailed.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Strong | Aliphatic C-H stretch |

| 2240 - 2220 | Medium, Sharp | C≡N stretch[8] |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1600, 1510, 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| 820 | Strong | para-disubstituted C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data (Predicted ESI-MS)

| m/z (amu) | Adduct |

| 187.1230 | [M+H]⁺ |

| 209.1049 | [M+Na]⁺ |

| 185.1084 | [M-H]⁻ |

Note: This data is based on predicted values.[9] Experimental analysis, such as that offered by LC-MS services mentioned by some suppliers, would be required for confirmation.[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition:

-

Acquire ¹H NMR spectra using a 400 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra using the same instrument, employing broadband proton decoupling.

-

Use the residual solvent peak as an internal reference.[7]

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

IR Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid State (KBr pellet): Grind a small amount of the sample with dry KBr and press into a thin pellet.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

-

-

Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition:

-

Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Acquire spectra in both positive and negative ion modes.

-

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic data for this compound. While a complete set of experimentally verified data is not publicly available, the information compiled here from various sources and theoretical predictions offers a robust starting point for researchers. For definitive structural confirmation and purity assessment, it is recommended that experimental data be acquired following the generalized protocols outlined in this document.

References

- 1. CAS 115279-73-7 | this compound - Synblock [synblock.com]

- 2. This compound [drugfuture.com]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. echemi.com [echemi.com]

- 5. gentaur.com [gentaur.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Cyclopentanecarbonitrile | 4254-02-8 | Benchchem [benchchem.com]

- 9. PubChemLite - this compound (C12H14N2) [pubchemlite.lcsb.uni.lu]

The 1-(4-Aminophenyl)cyclopentanecarbonitrile Scaffold: A Cornerstone in the Development of Targeted Cancer Therapies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-Aminophenyl)cyclopentanecarbonitrile moiety represents a critical structural scaffold in modern medicinal chemistry, most notably serving as a key intermediate in the synthesis of the potent multi-targeted tyrosine kinase inhibitor, Apatinib. While not possessing intrinsic therapeutic properties itself, its unique stereochemistry and functional group presentation are pivotal for the high-affinity binding of its derivatives to the ATP-binding pocket of various receptor tyrosine kinases. This technical guide delves into the synthesis, chemical properties, and, most importantly, the therapeutic applications stemming from this foundational scaffold, with a primary focus on Apatinib's role in oncology. We will explore the mechanism of action, relevant signaling pathways, and a summary of its clinical significance, providing a comprehensive overview for researchers in drug discovery and development.

Introduction

The quest for highly selective and potent small molecule inhibitors of protein kinases remains a central theme in contemporary drug discovery, particularly in the field of oncology. The this compound scaffold has emerged as a valuable building block in this endeavor. Its rigid cyclopentyl group, combined with the reactive aminophenyl and nitrile functionalities, provides an excellent platform for the synthesis of complex molecules with tailored pharmacological profiles.

The most prominent example of a therapeutic agent derived from this scaffold is Apatinib (Rivoceranib), an orally administered tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of various solid tumors, most notably advanced gastric cancer.[1] This guide will illuminate the journey from the foundational scaffold to the clinically approved drug, providing insights into its synthesis, mechanism of action, and the broader potential of this chemical framework.

Synthesis of the this compound Scaffold

The efficient synthesis of this compound is a critical first step in the production of Apatinib and other derivatives. Several synthetic routes have been reported, with a common strategy involving the construction of the 1-(4-nitrophenyl)cyclopentanecarbonitrile intermediate, followed by the reduction of the nitro group to the corresponding amine.

General Synthetic Protocol

A representative synthesis involves a two-step process:

-

Nitrophenylation of Cyclopentanecarbonitrile: This step typically involves the reaction of a cyclopentanecarbonitrile precursor with a nitrating agent to introduce the 4-nitrophenyl group. One patented method describes the use of 1-chlorocyclopentanecarbonitrile and a nitrochlorobenzene-zinc reagent in the presence of Li₂CuCl₄.[1]

-

Nitro Group Reduction: The intermediate, 1-(4-nitrophenyl)cyclopentanecarbonitrile, is then subjected to a reduction reaction to yield the final this compound scaffold. This is commonly achieved using reducing agents such as iron powder in the presence of an acid or a catalyst like palladium on carbon with a hydrogen source.[1]

Experimental Workflow

Caption: Synthetic workflow for this compound.

Therapeutic Applications: The Rise of Apatinib

The primary therapeutic relevance of the this compound scaffold is realized through its incorporation into Apatinib. Apatinib is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.

Mechanism of Action of Apatinib

Apatinib selectively binds to the intracellular ATP-binding site of VEGFR-2, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition of VEGFR-2 signaling leads to a reduction in tumor-associated angiogenesis, thereby suppressing tumor growth and progression. While VEGFR-2 is its primary target, Apatinib also exhibits inhibitory activity against other tyrosine kinases, including RET, c-Kit, and c-Src, contributing to its broad anti-tumor effects.

Signaling Pathway Inhibition by Apatinib

Caption: Apatinib inhibits VEGFR-2 signaling to block angiogenesis.

Quantitative Data

While specific quantitative data for the this compound scaffold itself is not available in the context of direct therapeutic activity, the pharmacological data for its derivative, Apatinib, is well-documented.

| Target | IC₅₀ (nM) | Assay Type |

| VEGFR-2 | 1 | Kinase Assay |

| c-Kit | 429 | Kinase Assay |

| Ret | 13 | Kinase Assay |

| c-Src | 53 | Kinase Assay |

Note: The IC₅₀ values are indicative and can vary depending on the specific experimental conditions. Data is a representative compilation from various public sources.

Future Directions

The success of Apatinib validates the this compound scaffold as a privileged structure in the design of potent kinase inhibitors. Future research endeavors could focus on:

-

Scaffold Hopping and Derivatization: Exploring modifications of the cyclopentyl and phenyl rings to enhance selectivity and potency for other kinase targets.

-

New Therapeutic Targets: Utilizing the scaffold as a starting point for the development of inhibitors against novel oncogenic kinases.

-

Combination Therapies: Investigating the synergistic effects of Apatinib and other Apatinib-like molecules with existing chemotherapeutic agents and immunotherapies.

Conclusion

The this compound scaffold, while unassuming on its own, has proven to be an exceptionally valuable component in the development of life-saving cancer therapeutics. Its role as the central building block of Apatinib highlights the power of rational drug design and the importance of foundational chemical structures in medicinal chemistry. As our understanding of the kinome and its role in disease continues to expand, it is likely that this versatile scaffold will continue to feature in the discovery of novel and effective targeted therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)cyclopentanecarbonitrile is a crucial chemical intermediate, most notably recognized for its role in the synthesis of Apatinib (Rivoceranib), a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitor.[1] This technical guide provides a comprehensive review of this compound, including its synthesis, chemical properties, and its significance as a structural scaffold in the development of targeted cancer therapies. The document will delve into the biological context of its most prominent derivative, Apatinib, detailing its mechanism of action, impact on cell signaling, and relevant experimental protocols for its evaluation.

Chemical Properties of this compound

This compound is a white to yellow solid powder.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 115279-73-7 | [2][3] |

| Molecular Formula | C12H14N2 | [2][3][4][5][6] |

| Molecular Weight | 186.25 g/mol | [2][4][5][6] |

| SMILES | NC1=CC=C(C=C1)C2(CCCC2)C#N | [4][6] |

| InChI | InChI=1S/C12H14N2/c13-9-12(7-1-2-8-12)10-3-5-11(14)6-4-10/h3-6H,1-2,7-8,14H2 | [4][6] |

Synthesis of this compound

The synthesis of this compound is a key step in the production of Apatinib. A common synthetic route involves a multi-step process starting from more readily available precursors. One patented method avoids a hazardous nitration process by utilizing a Grignard reagent substitution reaction.[1]

A general synthetic workflow is as follows:

Biological Activity and Significance as a Kinase Inhibitor Scaffold

While this compound itself is primarily an intermediate, its chemical structure forms the core of Apatinib, a highly effective anti-angiogenic agent. Apatinib functions by selectively inhibiting VEGFR-2, a key receptor in the VEGF signaling pathway that drives the formation of new blood vessels, a process crucial for tumor growth and metastasis.[7]

Mechanism of Action of Apatinib

Apatinib competitively binds to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[7] This blockade of VEGFR-2 signaling leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.[8] Apatinib also exhibits inhibitory activity against other tyrosine kinases, including c-Kit and c-Src, which may contribute to its overall anti-tumor effects.[7]

Impact on Cell Signaling Pathways

The inhibition of VEGFR-2 by Apatinib disrupts several critical downstream signaling cascades that are essential for cancer cell survival and proliferation. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways.

Quantitative Data on Related Structures

While specific quantitative biological data for this compound is not extensively available in the public domain, the biological activity of its derivative, Apatinib, has been well-characterized. The following table summarizes key in vitro and clinical data for Apatinib.

| Parameter | Value | Context | Reference |

| VEGFR-2 IC50 | 0.029 nM | In vitro kinase assay | [9] |

| c-Kit IC50 | Not specified, but inhibited | In vitro kinase assay | [8] |

| c-Src IC50 | Not specified, but inhibited | In vitro kinase assay | [8] |

| Phase III Gastric Cancer Trial (Median OS) | 8.8 months (Apatinib) vs. 6.5 months (placebo) | Patients with advanced or metastatic gastric cancer | [10] |

| Phase III Gastric Cancer Trial (Median PFS) | 2.6 months (Apatinib) vs. 1.8 months (placebo) | Patients with advanced or metastatic gastric cancer | [10] |

Experimental Protocols

The evaluation of compounds like Apatinib, derived from this compound, involves a series of in vitro and cell-based assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments.

VEGFR-2 Kinase Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)

-

ATP solution

-

Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Test compound (dissolved in DMSO)

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)

-

White 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare 1x kinase buffer by diluting the 5x stock. Prepare serial dilutions of the test compound in 1x kinase buffer. The final DMSO concentration should not exceed 1%. Dilute the VEGFR-2 enzyme to the desired concentration in 1x kinase buffer.

-